ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate
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Overview
Description
Ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound that features a combination of tetrazole, phenyl, thiazole, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole and thiazole intermediates, followed by their coupling with the phenyl and acetate groups. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, incorporating steps such as purification through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate: Unique due to its specific combination of functional groups.
Ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}propanoate: Similar structure but with a propanoate group instead of acetate.
Mthis compound: Similar structure but with a methyl group instead of ethyl.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H20N6O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[4-(2-propan-2-yltetrazol-5-yl)benzoyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H20N6O3S/c1-4-27-15(25)9-14-10-28-18(19-14)20-17(26)13-7-5-12(6-8-13)16-21-23-24(22-16)11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,19,20,26) |
InChI Key |
LUBYTFOGOPMOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C |
Origin of Product |
United States |
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